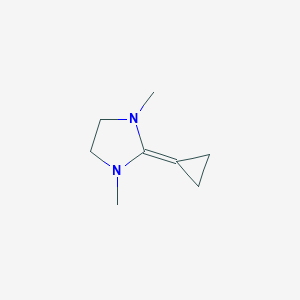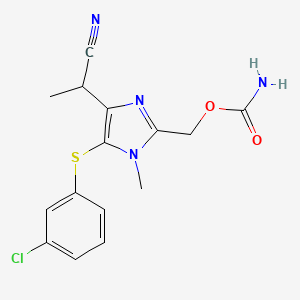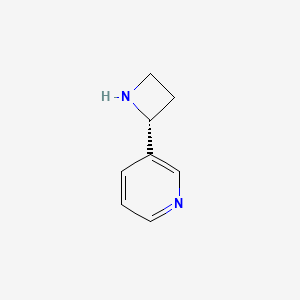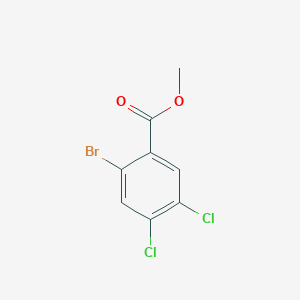![molecular formula C14H19N B12935831 3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
3-Phenyl-1-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[4.4]nonane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-azaspiro[4.4]nonane can be achieved through several methods. One notable approach involves the reaction of nitrones with 1,1-disubstituted allenes, leading to the formation of the desired spirocyclic structure . Another method includes the use of radical bicyclization involving the formation and capture of alkoxyaminyl radicals .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of metal-free synthesis methods and domino radical bicyclization could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenyl-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving nucleophiles, can modify the phenyl group or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-Phenyl-1-azaspiro[4.4]nonane exerts its effects is not fully understood. studies suggest that its biological activity may involve interactions with specific molecular targets and pathways. For instance, its potential anticonvulsant activity could be related to modulation of neurotransmitter systems or ion channels .
Comparación Con Compuestos Similares
1-Azaspiro[4.4]nonane:
2-Azaspiro[4.5]decane: Another spirocyclic compound with similar reactivity and potential biological activity.
Uniqueness: 3-Phenyl-1-azaspiro[4.4]nonane stands out due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in synthetic chemistry .
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
3-phenyl-1-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H19N/c1-2-6-12(7-3-1)13-10-14(15-11-13)8-4-5-9-14/h1-3,6-7,13,15H,4-5,8-11H2 |
Clave InChI |
UFFPSTWJEZJYPF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CC(CN2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


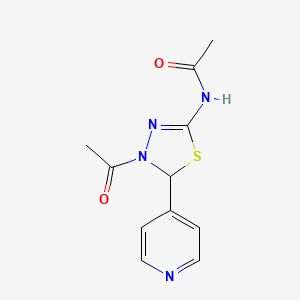
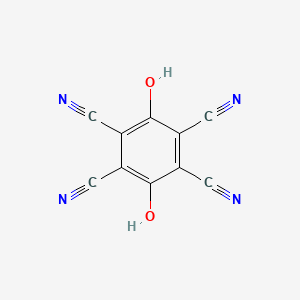
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
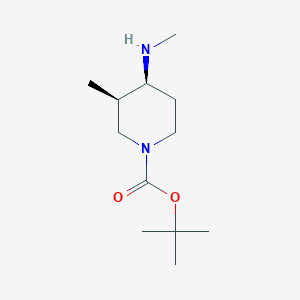
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
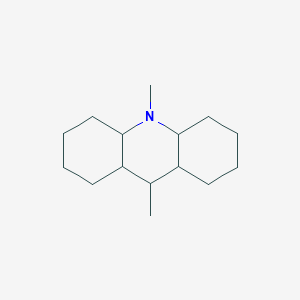
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
